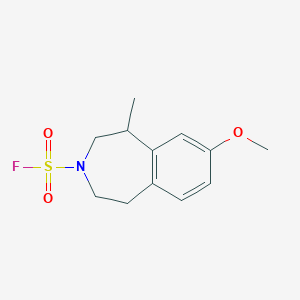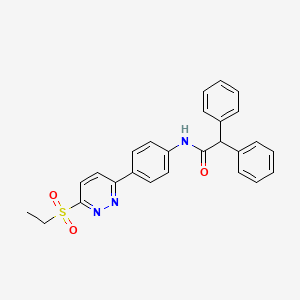
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Potential in Cognitive Disorders
The discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, a compound structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, revealed potent, selective inverse agonist activity at the histamine H3 receptor (H3R). This activity suggests potential therapeutic applications in the treatment of attentional and cognitive disorders due to its high affinity for human and rat H3Rs, selectivity over other histamine receptor subtypes, and ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).
Antimicrobial Applications
Research into new heterocyclic compounds incorporating sulfamoyl moieties, similar in structural motif to this compound, has shown promising results as antimicrobial agents. These studies demonstrate the synthesis of compounds with effective in vitro antibacterial and antifungal activities, offering a foundation for developing novel antimicrobial agents (Darwish et al., 2014).
Inhibition of Glutaminase in Cancer Therapy
Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), similar in their inhibitory mechanism to this compound, have been studied for their role as allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer cell metabolism, making these analogs potential candidates for cancer therapy due to their potent inhibition of GLS and reduced toxicity (Shukla et al., 2012).
Potential Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines, which share a common heterocyclic core with this compound, has been explored for their activity as mediator release inhibitors. This suggests a potential application in the treatment of asthma, as these compounds were found to be active in human basophil histamine release assays, indicating their utility as antiasthma agents (Medwid et al., 1990).
Mecanismo De Acción
Target of action
Pyridazine and pyridazinone derivatives have been shown to have a wide range of pharmacological activities . .
Mode of action
The mode of action of pyridazine and pyridazinone derivatives can vary greatly depending on their specific structures and functional groups . Without specific information on “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide”, it’s difficult to say how this compound interacts with its targets.
Biochemical pathways
Pyridazine and pyridazinone derivatives can affect a variety of biochemical pathways, depending on their specific targets . Again, without specific information on “this compound”, it’s hard to say which pathways this compound affects.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information on “this compound”, it’s hard to say what its effects are.
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-2-33(31,32)24-18-17-23(28-29-24)19-13-15-22(16-14-19)27-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,25H,2H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJTLVMXEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2975228.png)
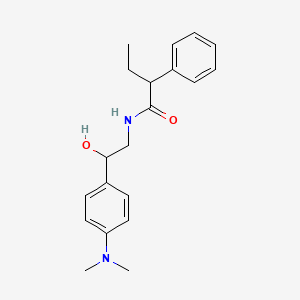
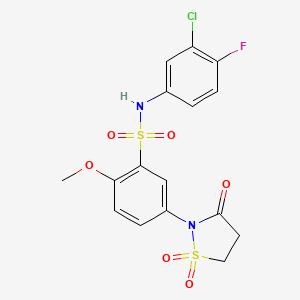
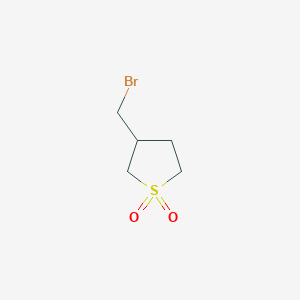
![Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2975236.png)
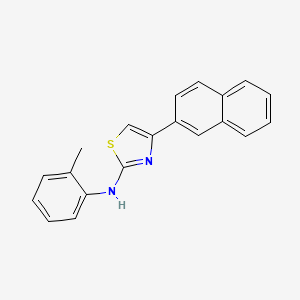
![4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2975238.png)
![11-(2-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975239.png)
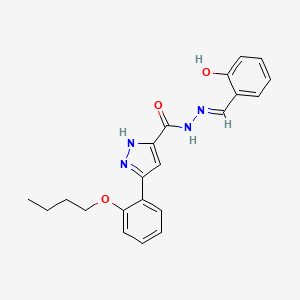
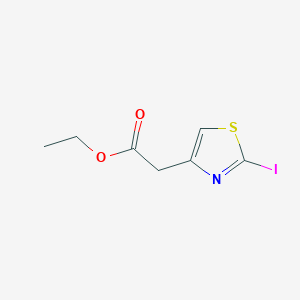
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)

